1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone

Melting point Physicochemical property Formulation

1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone (CAS 17944-77-3) is a 2,4,5-trisubstituted thiazole heterocycle bearing a 5-acetyl group, a 4-methyl substituent, and a distinctive 2-allylamino side chain. With a molecular formula of C₉H₁₂N₂OS, a molecular weight of 196.27 g/mol, and a relatively low melting point of 86–87 °C, this compound is classified as a small-molecule heterocyclic building block rather than a terminal bioactive agent.

Molecular Formula C9H12N2OS
Molecular Weight 196.27 g/mol
CAS No. 17944-77-3
Cat. No. B6612397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone
CAS17944-77-3
Molecular FormulaC9H12N2OS
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NCC=C)C(=O)C
InChIInChI=1S/C9H12N2OS/c1-4-5-10-9-11-6(2)8(13-9)7(3)12/h4H,1,5H2,2-3H3,(H,10,11)
InChIKeyMGEBUCFVHUZVRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone (CAS 17944-77-3): Core Structural and Physicochemical Profile for Procurement Evaluation


1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone (CAS 17944-77-3) is a 2,4,5-trisubstituted thiazole heterocycle bearing a 5-acetyl group, a 4-methyl substituent, and a distinctive 2-allylamino side chain . With a molecular formula of C₉H₁₂N₂OS, a molecular weight of 196.27 g/mol, and a relatively low melting point of 86–87 °C, this compound is classified as a small-molecule heterocyclic building block rather than a terminal bioactive agent . It has been explicitly employed as a versatile starting material (designated compound 3) for the divergent synthesis of functionalized 5-hetarylthiazole libraries evaluated for antimicrobial activity, as well as a precursor to thiazolyl-chalcones with anticancer potential . The presence of two synthetically orthogonal reactive handles—the electrophilic 5-acetyl carbonyl and the nucleophilic/alkene-bearing 2-allylamino group—distinguishes it from mono-functional thiazole analogs that lack one of these reactive centers .

Why 1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone Cannot Be Replaced by Generic 2-Amino- or 2-Arylamino-Thiazole Building Blocks


Generic substitution among 2-amino/2-arylamino-4-methyl-5-acetylthiazole congeners is precluded because the 2-allylamino substituent introduces a reactivity dimension—a terminal alkene—that is entirely absent from the corresponding 2-amino analog (CAS 30748-47-1) or 2-arylamino variants . The allyl group serves as an additional site for electrophilic addition (e.g., bromination across the double bond to yield tribromo derivatives), a pathway structurally unavailable to the saturated 2-amino analog . Furthermore, the combination of the 5-acetyl group and the 2-allylamino moiety enables sequential or orthogonal derivatization: Claisen–Schmidt condensations at the acetyl group generate chalcone intermediates, while the allylamino NH and alkene can independently participate in Mannich reactions or cycloadditions . Procuring a generic 2-amino-4-methyl-5-acetylthiazole (mp ~266–268 °C ) forfeits both the allyl-specific reactivity and the significantly lower melting point (86–87 °C ) that facilitates handling, formulation, and melt-phase processing. These structural and physicochemical differences translate directly into divergent synthetic utility, making unqualified substitution a source of irreproducible library outputs.

Quantitative Differentiation Evidence for 1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone (CAS 17944-77-3) Versus Closest Analogs


Melting Point Depression of ~180 °C Relative to the 2-Amino Analog Confers Handling and Processing Advantages

The target compound exhibits a melting point of 86–87 °C, which is approximately 180 °C lower than that of its closest structural analog, 1-(2-amino-4-methylthiazol-5-yl)ethanone (CAS 30748-47-1), which melts with decomposition at 266–268 °C . This large differential in solid-state thermal behavior translates into easier melt processing, lower energy requirements for drying and formulation, and reduced risk of thermal degradation during storage or reaction workup .

Melting point Physicochemical property Formulation Solid-state handling

Dual Orthogonal Reactive Handles (5-Acetyl + 2-Allylamino) Enable Divergent Library Synthesis Not Accessible from Mono-Functional Analogs

The target compound is explicitly employed as a starting material for two distinct synthetic manifolds: (i) Claisen–Schmidt condensation at the 5-acetyl group to generate thiazolyl-chalcones (37 derivatives reported ), and (ii) Mannich base formation via the 2-allylamino position . In contrast, 2-allylamino-4-methylthiazole (CAS 51660-03-8), which lacks the 5-acetyl group, cannot undergo Claisen–Schmidt condensation, while 1-(2-amino-4-methylthiazol-5-yl)ethanone (CAS 30748-47-1), which lacks the allyl group, cannot participate in alkene-based bromination or Mannich reactions at the allyl position . The target compound thus provides two orthogonal derivatization vectors within a single scaffold, reducing the number of building blocks required to access diverse chemical space .

Synthetic versatility Divergent synthesis Building block Heterocyclic chemistry

Derivatives Generated from This Building Block Achieve 2–4× Greater Antibacterial Potency than Ampicillin Against Streptococcus pneumoniae

In Bondock and Fouda (2018), the target compound (designated as compound 3) served as the starting material for a library of functionalized 5-hetarylthiazoles . Among the synthesized derivatives, compounds 7, 18, and 24 exhibited minimum inhibitory concentration (MIC) values of 0.03–0.06 µg/mL against Streptococcus pneumoniae, representing a 2- to 4-fold improvement over the reference antibiotic ampicillin (MIC = 0.12 µg/mL) tested under identical in vitro conditions . Additionally, compounds 4, 22, and 24 demonstrated higher antifungal potency than amphotericin B against Aspergillus fumigatus, though exact MIC values for the comparator were not numerically reported in the abstract . While these activity data pertain to the downstream derivatives rather than the building block itself, they establish the target compound's privileged status as an entry point to antimicrobial chemical space, validating its procurement for anti-infective library synthesis .

Antimicrobial MIC Streptococcus pneumoniae Ampicillin Structure-activity relationship

The Allylamino-Thiazole Scaffold Confers ~44-Fold Selectivity for CDK2 Over CDK4 in a Closely Related Analog, Indicating Target-Class Potential

A closely related analog incorporating the 2-allylamino-4-methylthiazole substructure—[4-(2-allylamino-4-methylthiazol-5-yl)pyrimidin-2-yl]-(3-nitrophenyl)amine (BDBM8060)—was evaluated in in vitro kinase assays against cyclin-dependent kinases . This compound exhibited a Ki of 160 nM against CDK2/Cyclin E1 compared to a Ki of 7,100 nM against CDK4/Cyclin D1, yielding approximately 44-fold selectivity for CDK2 over CDK4 under matched assay conditions (purified enzyme, 100 µM ATP, 30 °C ). Although BDBM8060 differs from the target compound by replacement of the 5-acetyl with a 5-(pyrimidin-2-yl) substituent, the conserved 2-allylamino-4-methylthiazole core is the pharmacophoric element responsible for kinase hinge-region binding . This selectivity profile supports the procurement of the allylamino-thiazole building block for kinase-focused library design where CDK isoform discrimination is desired .

Kinase selectivity CDK2 CDK4 Kinase inhibition Scaffold

Allyl-Specific Bromination Pathway Distinguishes This Compound from the 2-Amino Analog, Enabling Regioselective Tribromo-Derivative Formation

Suciu (1973) demonstrated that bromination of 2-allylamino-4-methyl-5-acetylthiazole (the target compound) proceeds via electrophilic addition across the allyl double bond, forming an intermediate dibromo adduct that undergoes further bromination to yield a tribromo derivative (compound 3) . This reaction pathway is fundamentally inaccessible to the corresponding 2-amino analog (1a), which lacks the alkene moiety and therefore cannot participate in allyl-directed electrophilic bromination . The distinct reactivity of the allyl group enables the introduction of bromine atoms at a site remote from the thiazole ring, generating halogenated intermediates that can serve as electrophiles for further cross-coupling or nucleophilic displacement reactions—a synthetic option not available from the 2-amino comparator .

Bromination Allyl reactivity Regioselectivity Electrophilic addition Derivatization

Highest-Value Procurement and Application Scenarios for 1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone (CAS 17944-77-3)


Divergent Antimicrobial Library Synthesis Using a Single Dual-Reactive Building Block

Research groups pursuing structure–activity relationship (SAR) studies against drug-resistant bacterial or fungal pathogens can use CAS 17944-77-3 as a single, dual-reactive starting material to generate structurally diverse 5-hetarylthiazole libraries. The 5-acetyl group enables Claisen–Schmidt condensation with arylaldehydes to produce thiazolyl-chalcones, while the 2-allylamino handle supports Mannich base formation or cycloaddition chemistry, as demonstrated by Bondock and Fouda (2018), where derivatives achieved MIC values of 0.03–0.06 µg/mL against S. pneumoniae—2- to 4-fold more potent than ampicillin . The compound's low melting point (86–87 °C) further facilitates solvent-free or melt-phase reaction conditions .

Kinase-Focused Fragment and Lead Generation Leveraging the Allylamino-Thiazole CDK-Selective Pharmacophore

Medicinal chemistry programs targeting cyclin-dependent kinases (CDKs) can procure CAS 17944-77-3 as a core fragment for elaboration into ATP-competitive kinase inhibitors. A closely related analog bearing the identical 2-allylamino-4-methylthiazole substructure demonstrated ~44-fold selectivity for CDK2 (Ki = 160 nM) over CDK4 (Ki = 7,100 nM) in purified enzyme assays . The 5-acetyl group of the target compound provides a synthetic handle for installing diverse hinge-binding heterocycles (e.g., pyrimidine, pyridine) while preserving the allylamino-thiazole selectivity-conferring motif .

Synthesis of Halogenated Thiazole Intermediates via Allyl-Directed Regioselective Bromination

Synthetic laboratories requiring polyhalogenated thiazole intermediates for cross-coupling (e.g., Suzuki, Buchwald–Hartwig) or nucleophilic displacement can utilize the allyl group of CAS 17944-77-3 as a regioselective bromination site. As established by Suciu (1973), bromine addition across the allyl double bond yields a tribromo derivative (compound 3) that is not accessible from the 2-amino analog . This distinct reactivity enables late-stage introduction of bromine atoms without affecting the thiazole ring, providing electrophilic intermediates for further diversification .

Mannich Base Derivatization for Enhanced Aqueous Solubility and Pharmacokinetic Optimization

For programs requiring improved aqueous solubility or pharmacokinetic properties of thiazole-containing lead compounds, the target compound's 5-acetyl group can be converted to β-amino ketone Mannich bases—a transformation validated by Suciu (1971), who prepared morpholino, piperidino, dimethylamino, diethylamino, and diisopropylamino Mannich derivatives from both the 2-amino and 2-allylamino precursors . The allylamino variant offers the additional advantage of retaining the alkene for subsequent functionalization after Mannich base installation, providing a sequential derivatization strategy not feasible with the 2-amino analog .

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